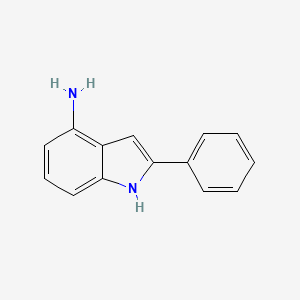

2-phenyl-1H-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-phenyl-1H-indol-4-amine |

InChI |

InChI=1S/C14H12N2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H,15H2 |

InChI Key |

LDPRSTALQSYFJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3N2)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Reactions of the 2 Phenyl 1h Indol 4 Amine Core

Functionalization at the Indole (B1671886) Nitrogen Atom (N-Substitution)

The nitrogen atom of the indole ring in 2-phenyl-1H-indol-4-amine can be readily functionalized through various N-substitution reactions. Deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), generates a nucleophilic indolide anion. This anion can then react with a variety of electrophiles. rsc.orgresearchgate.net

Common N-substitution reactions include:

N-Alkylation : This is typically achieved by reacting the indolide anion with alkyl halides (e.g., methyl iodide, benzyl bromide, propargyl bromide). nih.gov This method allows for the introduction of a wide range of alkyl and substituted alkyl groups at the N-1 position. rsc.orgresearchgate.netnih.gov Ruthenium-based catalysts have also been employed for the N-alkylation of aromatic amines with alcohols under mild conditions, presenting a greener alternative to the use of alkyl halides. nih.gov

N-Acylation : The introduction of an acyl group at the indole nitrogen can be accomplished using acylating agents like acyl chlorides or thioesters. nih.gov N-acylation is often chemoselective, though C-3 acylation can sometimes compete. The use of thioesters as the acyl source provides a milder and more functional-group-tolerant approach compared to the more reactive acyl chlorides. nih.gov

Table 1: Examples of N-Substitution Reactions on the Indole Core

| Reaction Type | Reagents and Conditions | Product Type |

|---|

Substitutions and Transformations on the Indole Ring System

Electrophilic and Nucleophilic Substitutions at C-3

The C-3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic attack. This reactivity is a cornerstone of indole chemistry, allowing for the introduction of various functional groups.

Formylation : The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl (aldehyde) group at the C-3 position of electron-rich indoles. organic-chemistry.orgcambridge.orgijpcbs.comchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). derpharmachemica.comrsc.org The resulting electrophilic chloroiminium ion attacks the C-3 position, and subsequent hydrolysis yields the 3-carbaldehyde derivative. organic-chemistry.orgcambridge.orgchemistrysteps.com This aldehyde is a crucial intermediate for the synthesis of more complex heterocyclic systems. derpharmachemica.comrsc.org

Cyanation : A cyano group can be introduced at the C-3 position through several methods. Direct cyanation can be achieved using various cyanide sources. nih.govnih.gov Copper-mediated reactions, for instance, can utilize benzyl cyanide as a cyanide anion surrogate under mild conditions to yield 3-cyanoindoles. researchgate.net

Nitration : Electrophilic nitration at the C-3 position can be performed, although care must be taken due to the sensitivity of the indole ring to harsh acidic conditions often used in nitration reactions. Milder nitrating agents are generally preferred to avoid polymerization or degradation of the starting material.

Thiazol-2-amine Synthesis : The introduction of a thiazol-2-amine moiety at the C-3 position typically proceeds via a multi-step sequence. A common route involves the initial acylation of the indole at C-3 with a haloacetyl chloride (e.g., chloroacetyl chloride) to form a 3-(haloacetyl)indole. This intermediate can then undergo a Hantzsch-type condensation reaction with thiourea to construct the thiazole ring, yielding the desired 4-(indol-3-yl)thiazol-2-amine derivative. nih.govnih.gov

Table 2: C-3 Functionalization of the this compound Core

| Substitution | Reagents and Conditions | Product |

|---|---|---|

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 2-phenyl-4-amino-1H-indole-3-carbaldehyde |

| Cyanation | Cu(I) salt, Benzyl cyanide, Oxidant | 2-phenyl-4-amino-1H-indole-3-carbonitrile |

Derivatization at C-5 and C-6 Positions of the Indole Ring

Introducing substituents at the C-5 and C-6 positions of the indole ring is most commonly achieved by starting the synthesis with an already substituted precursor. The Fischer indole synthesis, a robust method for forming the indole ring, is particularly well-suited for this strategy. wikipedia.orgalfa-chemistry.comnih.govjk-sci.com By using a appropriately substituted phenylhydrazine (B124118), various functional groups (e.g., fluoro, methoxy, amino) can be incorporated into the benzene portion of the indole nucleus, which correspond to the C-4, C-5, C-6, and C-7 positions. For example, the reaction of a 4-fluorophenylhydrazine with acetophenone would yield a 6-fluoro-2-phenyl-1H-indole. researchgate.netresearchgate.net

Formation of Fused Heterocyclic Systems

The reactive sites on the this compound core, particularly the C-3 position and the 4-amino group, serve as excellent handles for the construction of fused heterocyclic rings. These annulation reactions significantly increase the structural complexity and lead to novel chemical entities.

Pyrimidine : Fused pyrimidine rings can be constructed from suitably functionalized indole precursors. nih.govrichmond.edunih.gov For example, a 3-cyano-4-aminoindole derivative can react with formamide or other reagents to close the pyrimidine ring, leading to pyrimido[4,5-b]indoles. Another approach involves the reaction of an indole-appended chloroenal with amidines to form indole-pyrimidine hybrids. richmond.edu

Pyrano[2,3-d]pyrimidine : These fused systems are often synthesized via one-pot, three-component condensation reactions. nih.govnih.govresearchgate.netcore.ac.uk A typical reaction involves an aromatic aldehyde (such as a 2-phenyl-1H-indole-3-carbaldehyde), an active methylene compound like malononitrile, and a barbituric acid or thiobarbituric acid derivative. nih.govresearchgate.net These reactions can be promoted by various catalysts and green chemistry conditions, such as ultrasound irradiation. acs.org

Pyrano[2,3-c]pyrazole : Similar to the pyranopyrimidines, pyranopyrazoles are efficiently synthesized through multicomponent reactions. nih.govmdpi.comacs.orgnih.gov The condensation of an indole-3-carbaldehyde, malononitrile, and a pyrazolone derivative (e.g., 3-methyl-1H-pyrazol-5(4H)-one) in the presence of a basic catalyst like piperidine can yield the corresponding indol-3-yl substituted pyrano[2,3-c]pyrazole. nih.gov Four-component reactions involving hydrazine, a β-ketoester, malononitrile, and the indole aldehyde are also utilized. nih.govacs.org

Table 3: Synthesis of Fused Heterocyclic Systems

| Fused System | Typical Precursors | Reaction Type |

|---|---|---|

| Pyrimidine | 3-Cyano-4-aminoindole, Formamide | Cyclocondensation |

| Pyrano[2,3-d]pyrimidine | Indole-3-carbaldehyde, Malononitrile, Barbituric acid | Three-component condensation |

| Pyrano[2,3-c]pyrazole | Indole-3-carbaldehyde, Malononitrile, Pyrazolone | Three-component condensation |

Introduction of Chiral Substituents

The synthesis of enantiomerically pure or enriched derivatives of this compound can be achieved by introducing chiral substituents. This can be accomplished through several strategies, including the use of chiral catalysts or chiral auxiliaries in reactions at the N-1 or C-3 positions. For instance, enantioselective N-alkylation of indoles can be performed using chiral tertiary amine catalysts in reactions with electrophiles like Morita-Baylis-Hillman carbonates. mdpi.com Similarly, asymmetric Michael additions at the C-3 position onto α,β-unsaturated ketones, catalyzed by chiral organocatalysts, can introduce a chiral side chain with high enantioselectivity. mdpi.com

Substitutions and Modifications on the Phenyl Ring

Modifications to the 2-phenyl ring are most conveniently made by employing a substituted acetophenone as a starting material in the Fischer indole synthesis. researchgate.netresearchgate.netgoogle.com This approach allows for the incorporation of a wide array of substituents, such as nitro, amino, hydroxyl, and methoxy groups, onto the phenyl ring prior to the formation of the indole core. researchgate.net For example, reacting phenylhydrazine with 4-nitroacetophenone under Fischer conditions will produce 2-(4-nitrophenyl)-1H-indole. Subsequent reduction of the nitro group can then yield the corresponding 2-(4-aminophenyl)-1H-indole. This "pre-functionalization" strategy is generally more efficient and regioselective than attempting direct electrophilic substitution on the pendant phenyl ring of the pre-formed indole.

Synthesis of Bis-indole and Hybrid Heterocycle Derivatives from this compound

The chemical literature available through the conducted searches does not provide specific examples of the synthesis of bis-indole or hybrid heterocycle derivatives directly utilizing this compound as a starting material. General methodologies for the synthesis of bis(indolyl)methanes typically involve the reaction of unsubstituted or variously substituted indoles with aldehydes or ketones in the presence of an acid catalyst. Similarly, the synthesis of indole-fused heterocyclic systems often starts from functionalized indole precursors that are different from this compound.

While the 4-amino group on the 2-phenyl-1H-indole core presents a reactive site for further chemical transformations, specific documented instances of its use to form bis-indole structures or to construct fused hybrid heterocyclic systems were not found in the provided search results. One study highlighted the potential of 4-aminoindoles to act as 1,4-bisnucleophiles in the synthesis of tricyclic indole derivatives, suggesting a possible reaction pathway; however, this research did not specifically employ the 2-phenyl substituted analogue. rsc.org

Therefore, a detailed discussion and data tables concerning the synthesis of bis-indole and hybrid heterocycle derivatives from this compound cannot be provided based on the available information. Further research would be required to explore and document these specific chemical transformations.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

Elucidation of Molecular Pathways and Targets

Derivatives of the 2-phenylindole (B188600) scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. researchgate.netwikipedia.org These compounds often act by binding to the colchicine site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. wikipedia.org This interference with microtubule function leads to mitotic arrest and can induce apoptosis in proliferating cells, making these compounds promising candidates for anticancer agent development. researchgate.net

The structure-activity relationship (SAR) of these derivatives reveals that substitutions on the indole (B1671886) and phenyl rings significantly influence their tubulin polymerization inhibitory activity. For instance, arylthioindole (ATI) derivatives bearing an aromatic ring at the 2-position of the indole inhibit tubulin polymerization and cancer cell growth. wikipedia.org A series of novel indole/1,2,4-triazole hybrids have been designed as tubulin polymerization inhibitors, with some compounds showing potent activity. frontiersin.org

Table 1: Research Findings on Indole Derivatives as Tubulin Polymerization Inhibitors

| Compound Class | Mechanism of Action | Key Findings |

| Arylthioindole (ATI) derivatives | Bind to the colchicine site on β-tubulin, inhibiting tubulin polymerization. wikipedia.org | Hamper mitotic progression, leading to apoptosis. wikipedia.org |

| 2,3-Diarylindole derivatives | Inhibit tubulin polymerization. | Investigated for their activity against non-small cell lung cancer cell lines. |

| Indole-2-carbohydrazides | Potent tubulin polymerization inhibitors. | Show significant anti-proliferative activity against leukemia and non-small cell lung cancer. |

| Indole/1,2,4-triazole hybrids | Inhibit tubulin polymerization, likely at the colchicine binding site. frontiersin.org | Oxime-based derivatives demonstrated enhanced anticancer activity. frontiersin.org |

The indole scaffold is a well-established pharmacophore present in non-selective COX inhibitors like indomethacin. bangor.ac.uk Research has focused on developing indole derivatives with selectivity for the COX-2 isozyme to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net Selective COX-2 inhibitors play a crucial role in managing inflammation and pain. bangor.ac.uk

Studies have shown that various 2,3-diaryl-substituted indole derivatives act as inhibitors of COX-2 at low micromolar or sub-micromolar levels. bangor.ac.uk Molecular docking studies have been employed to understand the interactions of indole derivatives with the COX-2 active site, aiding in the design of more potent and selective inhibitors. researchgate.net

Table 2: Research Findings on Indole Derivatives as COX Inhibitors

| Compound Class | Selectivity | Key Findings |

| 2,3-Diaryl-substituted indoles | Selective for COX-2. bangor.ac.uk | Inhibit COX-2 in the low micromolar or sub-micromolar range. bangor.ac.uk |

| Indole-3-acetic acid conjugated quinazolinones | Superior COX-2 selectivity. nih.gov | Showed anti-inflammatory and analgesic activity in vivo. nih.gov |

| Various indole derivatives | Investigated for COX-2 inhibition. nih.govresearchgate.net | Molecular docking studies have identified key interactions for binding affinity and selectivity. researchgate.net |

Indole derivatives have demonstrated the ability to suppress inflammatory responses by modulating the NF-κB signaling pathway. nih.gov The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov

Conjugates of N-substituted indoles and aminophenylmorpholin-3-one have been shown to inhibit the production of TNF-α and IL-6 in microglial cells. nih.govacs.org The most potent of these compounds was found to reduce LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively, and also inhibited the nuclear translocation of NF-κB. acs.org This suggests that the anti-inflammatory effects of these indole derivatives are mediated, at least in part, through the suppression of the NF-κB signaling cascade.

Table 3: Research Findings on Indole Derivatives and NF-κB/Cytokine Inhibition

| Compound Class | Target Pathway/Cytokines | Key Findings |

| N-substituted indole and aminophenylmorpholin-3-one conjugates | NF-κB, TNF-α, IL-6. nih.govacs.org | Reduced LPS-induced TNF-α and IL-6 levels and inhibited nuclear translocation of NF-κB. acs.org |

| 2-Phenyl Indole derivatives | NF-κB, TNF-α, IL-6. researchgate.net | Suppressed NF-κB signaling pathways, leading to the inhibition of pro-inflammatory cytokines. researchgate.net |

The enzyme lanosterol 14α-demethylase (CYP51) is a key enzyme in the ergosterol biosynthesis pathway in fungi and is a major target for azole antifungal drugs. researchgate.netresearchgate.net The indole scaffold has been incorporated into the design of novel antifungal agents targeting this enzyme. researchgate.net

A series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols, designed as analogs of fluconazole, have shown potent antifungal activity against various Candida species. researchgate.net Molecular docking studies indicated that these indole derivatives can bind to the active site of Candida albicans lanosterol 14α-demethylase, consistent with their biological activity. researchgate.net This line of research highlights the potential of indole-based compounds in the development of new antifungal therapies that can overcome existing drug resistance. nih.gov

Table 4: Research Findings on Indole Derivatives as Lanosterol 14α-Demethylase Inhibitors

| Compound Class | Target Organism | Key Findings |

| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Candida species. researchgate.net | Showed potent anti-Candida activity by binding to lanosterol 14α-demethylase. researchgate.net |

| Indole-based azole derivatives | T. brucei, L. donovani. researchgate.net | Demonstrated moderate inhibition against protozoan CYP51. researchgate.net |

The 2-phenylindole framework is a recognized structure for designing ligands that interact with estrogen receptors (ERs). taylorandfrancis.com The binding affinity of these compounds is influenced by the substitution patterns on both the indole and phenyl rings. researchgate.netresearchgate.net For instance, the presence of a hydroxy group in the para position of the phenyl ring and short alkyl chains at positions 1 and 3 of the indole are favorable for binding. researchgate.netresearchgate.net

Depending on the specific substitutions, 2-phenylindole derivatives can act as estrogen receptor agonists or antagonists. researchgate.netresearchgate.net This modulation of the estrogen receptor system has led to the investigation of these compounds for their potential in treating hormone-dependent conditions, such as certain types of breast cancer. taylorandfrancis.comcampbell.edu

Table 5: Research Findings on 2-Phenylindole Derivatives and Estrogen Receptor Affinity

| Compound Substitutions | Relative Binding Affinity (RBA) | Activity Profile |

| Hydroxy groups on phenyl and indole rings, alkyl groups on indole. researchgate.netresearchgate.net | Varies, with some reaching RBA values close to that of hexestrol. researchgate.netresearchgate.net | Can act as strong estrogens or impeded estrogens with antagonistic activity. researchgate.netresearchgate.net |

| Sulfur-containing side chains. taylorandfrancis.com | RBA of 1-5% of estradiol. taylorandfrancis.com | Can act as pure estrogen antagonists. taylorandfrancis.com |

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 kinase are a significant class of anticancer agents. Several indole-containing compounds have been identified as effective VEGFR-2 inhibitors. researchgate.net

Novel indole derivatives, including indole–benzimidazole and indole–benzothiazole hybrids, have been synthesized and evaluated as inhibitors of VEGFR-2 tyrosine kinase. Some of these compounds have demonstrated significant growth inhibition against VEGFR-2. The design of these inhibitors often incorporates key pharmacophoric features, such as an aromatic ring, a spacer moiety, and hydrogen bond donor/acceptor groups, to ensure effective binding to the VEGFR-2 active site.

Table 6: Research Findings on Indole Derivatives as VEGFR-2 Kinase Inhibitors

| Compound Class | IC50 / % Inhibition | Key Findings |

| Indole-bearing aminobenzothiazole derivative | 66.7% growth inhibition at 10 µM. | The presence of a methoxy group at C-6 of the aminobenzothiazole ring is important for activity. |

| Nicotinamide-based derivatives | IC50 values as low as 60.83 nM. | Exhibited potent cytotoxic and VEGFR-2 inhibitory activities. |

| Oxindole derivatives | Investigated through 3D-QSAR and molecular docking. | Models showed good predictive capability for designing new VEGFR-2 inhibitors. |

In-depth Analysis of 2-phenyl-1H-indol-4-amine in Advanced Medicinal Chemistry

A comprehensive review of the current research landscape reveals a significant gap in publicly available scientific literature regarding the specific compound this compound, particularly in the detailed contexts requested.

While the 2-phenylindole scaffold is a well-recognized privileged structure in medicinal chemistry, leading to numerous derivatives with a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, specific data concerning the 4-amino isomer (this compound) and its role as a deubiquitinase (DUB) inhibitor is not readily found in accessible journals, patents, or scientific databases.

The detailed outline provided for this article, including specific subsections on DUB inhibition, structure-activity relationships, and the design of chemical probes, suggests a reliance on highly specialized or proprietary research that has not been widely disseminated. Extensive searches for information on this compound within these precise contexts have failed to yield the specific findings necessary to populate the requested sections with scientifically accurate and verifiable data.

Therefore, it is not possible to generate the article as requested while adhering to the strict requirements of focusing solely on this compound and providing detailed, factual research findings for each specified subsection. Constructing the article would require access to the specific, and currently unavailable, primary literature upon which the detailed outline is likely based.

Table of Compounds Mentioned

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Indole (B1671886) Formation and Derivatization

Understanding the intricate steps involved in the formation of the indole scaffold and its subsequent derivatization is fundamental to synthetic chemistry.

Experimental studies have been pivotal in unraveling the reaction pathways leading to indole derivatives. Kinetic studies, for instance, have been employed to understand the rates of various indole-forming reactions. The nitrosation of 3-substituted indoles has been shown to be an equilibrium process between the reactants and the 1-nitroso derivative, with reaction rates being notably insensitive to the acidity of the medium. rsc.org In the context of hydrodenitrogenation of indole, a model for removing nitrogen from petroleum feedstocks, kinetic studies revealed that the reaction does not follow simple first-order kinetics and is strongly inhibited by the indole reactant itself. acs.org

The isolation of reaction intermediates is another powerful tool for elucidating mechanisms. For example, in the iodine-promoted synthesis of quinazoline-4(3H)-ones from 2-phenylindole (B188600), several intermediates were isolated, confirming a proposed pathway that involves the iodination of the indole at the C-3 position, followed by oxidation. rsc.org Similarly, the synthesis of 4-amino indoles with free amine groups from 2-alkynylanilines proceeds through a tandem reaction where intermediates can be trapped and characterized, providing evidence for the proposed cyclization and subsequent functionalization steps. rsc.org

Spectroscopic techniques are indispensable for identifying and characterizing transient species formed during a reaction. In the synthesis of various indole derivatives, techniques like FT-IR, NMR (¹H and ¹³C), and mass spectrometry are routinely used to confirm the structures of intermediates and final products. For instance, in the synthesis of indole-3-carbaldehyde derivatives, the appearance of an aldehydic proton signal in the ¹H NMR spectrum and a carbonyl absorption band in the IR spectrum are key indicators of successful formylation. nih.gov The subsequent reaction of these aldehydes to form hydrazones or oximes can be monitored by the disappearance of the aldehydic proton signal and the appearance of new signals corresponding to the C=N bond and associated protons. nih.gov In another example, the formation of an indole nucleus from a precursor was confirmed by the presence of a specific molecular ion peak in the ESI mass spectrum and characteristic signals for the indole protons in the ¹H-NMR spectrum. rsc.org

Computational Chemistry Applications in 2-phenyl-1H-indol-4-amine Research

Computational chemistry has emerged as a powerful partner to experimental work, providing detailed insights at the molecular level that are often difficult to obtain through experiments alone.

Molecular modeling and docking are instrumental in understanding how this compound derivatives interact with biological targets. These techniques predict the binding orientation and affinity of a ligand within the active site of a protein. For example, docking studies on 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors revealed that specific ligands fit well into the pockets of the estrogen-α and progesterone (B1679170) receptors, forming key hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com This information is crucial for understanding their mechanism of action and for designing more potent inhibitors. biointerfaceresearch.comomicsonline.org Similarly, docking studies of indole derivatives against the COX-2 enzyme have helped to rationalize their anti-inflammatory activity by showing favorable binding interactions. nih.govomicsonline.org

Table 1: Examples of Molecular Docking Studies on Indole Derivatives

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| 2-Phenyl-1H-indole analogs | Estrogen-α and Progesterone receptors | Ligands L39, L40, and L48 showed high negative score values and multiple interactions within the receptor active sites. biointerfaceresearch.com |

| 2-(4-Methylsulfonylphenyl) indole derivatives | COX-2 | Compounds 7b, 7h, and 7i showed good correlation between in vitro COX-2 inhibition and their binding modes in the active site. nih.gov |

| Indolyl-imidazolone hybrids | COX-2 (PDB: 3pgh) | Compound 4b exhibited a lower binding energy and formed a hydrogen bond with the enzyme, suggesting stronger binding than compound 4g. jksus.org |

| Indole amines | Human acetylcholinesterase | Ligands 23, 24, and 25 interacted with the peripheral anionic site (PAS) of the enzyme, suggesting a mechanism for their inhibitory activity. rsc.org |

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), provide quantitative data on the electronic structure and thermodynamic stability of molecules. These calculations can be used to predict reaction pathways and the properties of intermediates and transition states. For example, a computational study on the atmospheric oxidation of indole by OH and Cl radicals used quantum chemical calculations to investigate the reaction mechanism and kinetics. copernicus.org In another study, the thermodynamic properties of novel thiazolidinone derivatives containing an indole ring were calculated to understand their relative stabilities. jmchemsci.com These calculations can reveal important information about the electron distribution (e.g., HOMO and LUMO energies) and the energetic barriers of different reaction steps, complementing experimental findings.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with the observed activity. A QSAR study on 2-phenyl-1H-indole derivatives with antiproliferative activity against breast cancer cell lines used partial least squares (PLS) regression to develop models with high predictive power. biointerfaceresearch.com These models help in identifying the key structural features that influence the biological activity. In another study on indole derivatives as PIM1 and PIM2 inhibitors, QSAR models were developed using topological molecular descriptors to guide the design of new, more potent inhibitors. nih.gov

Theoretical Investigations into this compound Remain Limited

Despite the interest in substituted indole compounds within medicinal and synthetic chemistry, dedicated theoretical and mechanistic investigations focusing exclusively on the reactivity and selectivity of This compound are not extensively available in publicly accessible research literature. While computational studies, particularly those employing Density Functional Theory (DFT), are common for elucidating reaction mechanisms and predicting the behavior of heterocyclic compounds, a specific and detailed analysis for this particular molecule is not well-documented.

Theoretical studies on related indole derivatives offer some general insights into how substituents influence the indole core. For instance, research on indol-4-ones has utilized DFT and the Hard-Soft Acid-Base (HSAB) principle to calculate chemical reactivity descriptors. researchgate.net Such studies often involve creating molecular electrostatic potential (MEP) maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. Fukui function isosurfaces are also calculated to predict the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net For example, in indol-4-ones, negative charge tends to accumulate around the carbonyl oxygen, while positive charge is found near the nitrogen atom. researchgate.net

Furthermore, analyses of frontier molecular orbitals (HOMO and LUMO) are standard practice for understanding chemical reactivity. The energies of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and ability to participate in charge transfer interactions. dergipark.org.tr For many organic compounds, a smaller energy gap is associated with higher chemical reactivity. dergipark.org.tr

In the broader context of 4-aminoindoles, these compounds have been recognized as versatile 1,4-bisnucleophiles in organic synthesis, capable of participating in multi-component reactions to form complex tricyclic structures. nih.gov This reactivity implies the presence of multiple nucleophilic sites, likely involving both the amine substituent and the indole ring itself. However, without specific computational data for this compound, a quantitative discussion of its reactivity and selectivity remains speculative.

Detailed data tables containing calculated values for properties such as HOMO/LUMO energies, atomic charges, and Fukui functions for this compound are not available in the surveyed literature. Such data would be essential for a thorough theoretical understanding of its reactivity and for predicting the selectivity of its reactions with various electrophiles and nucleophiles.

Future Directions and Emerging Research Perspectives for 2 Phenyl 1h Indol 4 Amine

Development of Advanced Synthetic Methodologies

The synthesis of 2-phenyl-1H-indole derivatives has traditionally been achieved through methods like the Fischer indole (B1671886) synthesis, N-alkylation of indole, and the cyclization of aryl hydrazones. omicsonline.orgomicsonline.org However, the demand for more efficient, diverse, and environmentally benign synthetic routes is driving the development of advanced methodologies.

Future efforts are likely to concentrate on:

One-Pot, Multi-Component Reactions: These reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials, are highly sought after for their efficiency and atom economy. bohrium.com The development of novel one-pot procedures will be crucial for rapidly generating libraries of 2-phenyl-1H-indol-4-amine derivatives for high-throughput screening.

C-H Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more direct and less wasteful approach to modifying complex molecules. nih.gov Transition-metal-catalyzed C-H activation is a powerful tool for introducing functional groups at various positions on the indole ring, a technique that has been pioneered by several research groups. nih.gov Future research will likely focus on expanding the scope of these reactions to the less reactive C4-C7 positions of the indole's benzenoid ring, a long-standing challenge in the field. nih.govacs.org

Metal-Free Synthesis: To address concerns about cost and environmental impact associated with transition metal catalysts, there is a growing interest in developing metal-free synthetic strategies. researchgate.net These approaches often utilize alternative activation methods to achieve the desired transformations.

A significant advancement in this area is the use of Sonogashira-type alkynylation followed by a base-assisted cycloaddition to construct the 2-phenylindole (B188600) scaffold from commercially available 2-iodoanilines and terminal alkynes. nih.gov This one-pot, two-step process demonstrates good functional group compatibility, tolerating both electron-donating and electron-withdrawing substituents on the aryl ring. nih.gov

Exploration of Novel Chemical Biology Applications and Target Identification

While 2-phenyl-1H-indole derivatives have shown promise in various therapeutic areas, a key future direction is the identification of novel biological targets and applications. The inherent versatility of the indole scaffold allows for its interaction with a wide range of biological macromolecules. omicsonline.orgomicsonline.org

Emerging areas of investigation include:

Antiviral Agents: Research has identified the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold as an inhibitor of hepatitis C virus (HCV) replication. wpmucdn.comnih.gov The most potent compounds from this class have shown efficacy against both genotype 1b and 2a replicons. wpmucdn.comnih.gov Future work will focus on optimizing the chemical structure of these compounds and identifying their precise molecular targets within the viral life cycle, as initial studies have ruled out NS5B polymerase and NS3 helicase. wpmucdn.comnih.gov

Neuroprotective Agents: The indole nucleus is a core component of various biologically important molecules like serotonin (B10506) and melatonin, suggesting its potential in developing treatments for neurological disorders. omicsonline.orgomicsonline.org

Target Deconvolution: For many active 2-phenyl-1H-indole derivatives, the precise molecular target remains unknown. Future research will increasingly employ techniques like chemical proteomics and affinity-based probes to identify the specific proteins that these compounds interact with, providing crucial insights into their mechanism of action.

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational tools with experimental validation is becoming indispensable for the rational design of new and more effective drug candidates. This synergistic approach allows for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts and reducing the time and cost associated with drug discovery.

Key aspects of this integrated approach include:

3D-QSAR and Molecular Docking: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indexes Analysis (CoMSIA), are used to understand the relationship between the chemical structure of a molecule and its biological activity. nih.gov These models, in conjunction with molecular docking simulations, can predict the binding affinity of new derivatives to their target proteins and guide the design of compounds with enhanced potency. nih.govijpsjournal.com For instance, in silico techniques have been successfully used to design 2-phenyl indole derivatives with strong binding affinity to the EGFR Kinase protein. ijpsjournal.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles. chemmethod.com Online tools like SwissADME and preADMET are increasingly being used to assess the drug-likeness of newly designed compounds before their synthesis. chemmethod.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the key residues involved in binding. mdpi.com

A study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors successfully employed 3D-QSAR and molecular docking to design new molecules with enhanced inhibitory activity. nih.gov The alignment of the molecules on a common core was a critical step in developing the predictive models. nih.gov

Investigation of Multitargeting Strategies with this compound Derivatives

Complex diseases like cancer and Alzheimer's often involve multiple biological pathways. Multitarget-directed ligands (MTDLs), which are designed to interact with multiple targets simultaneously, offer a promising therapeutic strategy for such diseases. The versatile 2-phenyl-1H-indole scaffold is an excellent starting point for the development of MTDLs. mdpi.com

Future research in this area will focus on:

Hybrid Molecule Design: This approach involves combining the 2-phenyl-1H-indole pharmacophore with other known bioactive scaffolds to create hybrid molecules with dual or multiple activities. For example, indolyl-imidazolone hybrids have been designed and synthesized as potential anti-inflammatory and analgesic agents. researchgate.netjksus.org

Targeting Multiple Receptors: Derivatives of 2-phenyl-1H-indole can be designed to interact with multiple receptors implicated in a particular disease. For instance, in the context of Alzheimer's disease, researchers are developing indole-based compounds that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as possess antioxidant properties. nih.govresearchgate.net

Kinase and Enzyme Inhibition: Many 2-phenyl-1H-indole derivatives have been shown to inhibit various kinases and enzymes involved in disease progression. Future work will explore the development of derivatives that can simultaneously inhibit multiple targets within a specific signaling pathway or across different pathways. omicsonline.org

Recent studies have explored the design of MTDLs based on the 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole scaffold, linking it to pharmacophores for AChE and BChE inhibition. mdpi.com This strategy has yielded compounds with retained affinity for the 5-HT6 receptor and added inhibitory activity at the cholinesterases. mdpi.com

Addressing Challenges in Synthetic Accessibility and Functionalization

Despite significant progress, challenges remain in the synthesis and functionalization of this compound and its derivatives. Overcoming these hurdles is crucial for fully realizing the therapeutic potential of this compound class.

Key challenges and future directions include:

Regioselectivity: Controlling the position of functionalization on the indole ring, particularly at the less reactive C4-C7 positions, remains a significant challenge. nih.gov The development of new directing groups and catalyst systems will be essential for achieving precise regiocontrol.

Stereoselectivity: The creation of chiral centers during the synthesis of indole derivatives is often difficult to control. Future research will focus on developing stereoselective methods to produce enantiomerically pure compounds, which is often crucial for biological activity. researchgate.net

Scalability and Cost-Effectiveness: For a drug candidate to be viable, its synthesis must be scalable and cost-effective. Future synthetic methodologies will need to be optimized for large-scale production, using readily available starting materials and minimizing the number of synthetic steps. mdpi.comnih.gov

Recent advances in palladium-catalyzed intermolecular asymmetric dearomatization of indoles offer a promising approach to the stereoselective synthesis of 2,3-diarylated indolines. researchgate.net This method utilizes a ligand-swap strategy to efficiently construct complex three-dimensional structures from simple planar indoles. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-phenyl-1H-indol-4-amine and its derivatives?

Methodological Answer: A widely used approach involves cyclization reactions. For example, indole derivatives can be synthesized via the condensation of substituted acetophenones with hydrazine derivatives, followed by cyclization under acidic or basic conditions. highlights a similar method where 3-(2-aminopyrimidin-4-yl) indoles were synthesized by cyclizing ketone intermediates with guanidine hydrochloride in the presence of sodium isopropoxide . For this compound analogs, substituting the ketone precursor with phenyl-acetylene derivatives and optimizing reaction temperatures (e.g., 80–120°C) can enhance yields.

Key Considerations:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to avoid over-cyclization.

Q. What spectroscopic techniques are recommended for structural characterization of this compound derivatives?

Methodological Answer: A combination of techniques ensures accurate structural elucidation:

- FTIR : Confirm the presence of NH (3200–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 2.5–5.0 ppm, depending on substitution). and validate this approach for indole derivatives .

- X-ray crystallography : Tools like ORTEP-III () and WinGX () are critical for resolving crystal structures. used similar methods to determine the crystal structure of an indole-based intermediate .

Q. How can researchers assess the biological activity of this compound derivatives in preliminary studies?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria and fungi. employed this method for di-indolylpyrimidine derivatives .

- Anti-inflammatory Testing : Measure COX-1/COX-2 inhibition via ELISA or fluorometric assays.

- Cytotoxicity Screening : Utilize MTT assays on HEK-293 or HeLa cell lines to establish IC₅₀ values.

Key Steps:

- Include positive controls (e.g., ampicillin for antimicrobial tests).

- Validate results with triplicate experiments and statistical analysis (p < 0.05).

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Transition metals (e.g., Pd/C or CuI) can accelerate cyclization. used sodium isopropoxide as a base for efficient deprotonation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields by 15–20%.

Case Study:

A 2023 study () achieved 85% yield for a di-indolylpyrimidine by refluxing in DMF at 110°C for 4 hours, followed by column chromatography (silica gel, hexane:EtOAc 7:3) .

Q. What strategies are effective in resolving contradictions in biological activity data for this compound analogs?

Methodological Answer:

- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic Stability Tests : Use liver microsome assays to assess if inactive compounds are rapidly metabolized.

- Structural Reanalysis : Re-examine NMR/X-ray data for positional isomerism or tautomeric forms, as seen in for indole intermediates .

Example Workflow:

Confirm compound identity via HRMS and elemental analysis.

Repeat bioassays with fresh stock solutions to rule out degradation.

Q. How can computational modeling be integrated into the study of this compound's mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., dopamine receptors or microbial enzymes). applied docking to correlate antimicrobial activity with enzyme binding .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors.

Case Study:

A 2021 study () combined docking with MD simulations to analyze the stability of an indole derivative’s interaction with COX-2, identifying key hydrophobic residues for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.